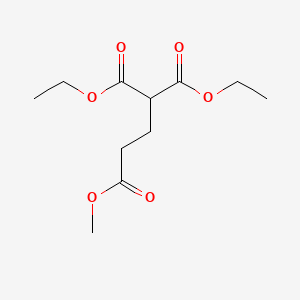
(2-Amino-6-methylpyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-6-methylpyridin-4-yl)methanol is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position, a methyl group at the sixth position, and a hydroxymethyl group at the fourth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-methylpyridin-4-yl)methanol typically involves the reaction of 2-amino-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-Amino-6-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 2-Amino-6-methylpyridine-4-carboxylic acid.
Reduction: 2-Amino-6-methylpyridine-4-methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Amino-6-methylpyridin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2-Amino-6-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
2-Amino-4-methylpyridine: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
2-Amino-6-methylpyridine: Similar structure but without the hydroxymethyl group, leading to different chemical properties.
2-Amino-4-methylpyridine-3-methanol:
Uniqueness
(2-Amino-6-methylpyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
(2-amino-6-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI 键 |
RCONZKFCIVRDLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)N)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8753078.png)






![Dimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate](/img/structure/B8753127.png)
